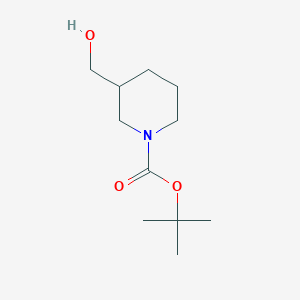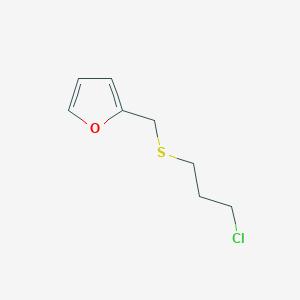
2-(((3-Chloropropyl)thio)methyl)furan
Übersicht
Beschreibung
2-(((3-Chloropropyl)thio)methyl)furan, commonly known as CPFM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPFM is a heterocyclic compound that belongs to the furan family, and it possesses a thioether and chloropropyl group.
Wirkmechanismus
The mechanism of action of CPFM is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. CPFM has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. Additionally, CPFM has been shown to bind to specific proteins, such as albumin and hemoglobin.
Biochemische Und Physiologische Effekte
CPFM has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. CPFM has been shown to scavenge free radicals and protect against oxidative stress. Additionally, CPFM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CPFM has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CPFM has several advantages for lab experiments, including its ease of synthesis and availability. CPFM is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, CPFM also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on CPFM. One area of interest is the development of CPFM-based materials with unique properties, such as conductivity or optical properties. Another area of interest is the development of CPFM-based drugs for the treatment of specific diseases, such as cancer or Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of CPFM and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
CPFM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, CPFM has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In materials science, CPFM has been used as a building block for the synthesis of new materials with unique properties. In chemical biology, CPFM has been used as a tool for studying the function of proteins and enzymes.
Eigenschaften
CAS-Nummer |
114914-08-8 |
|---|---|
Produktname |
2-(((3-Chloropropyl)thio)methyl)furan |
Molekularformel |
C8H13ClOS |
Molekulargewicht |
190.69 g/mol |
IUPAC-Name |
2-(3-chloropropylsulfanylmethyl)furan |
InChI |
InChI=1S/C8H11ClOS/c9-4-2-6-11-7-8-3-1-5-10-8/h1,3,5H,2,4,6-7H2 |
InChI-Schlüssel |
QUKKJOOPLFQZBL-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CSCCCCl |
Kanonische SMILES |
C1=COC(=C1)CSCCCCl |
Synonyme |
3-chloropropyl-2-furfurylsulfide CLPFS |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

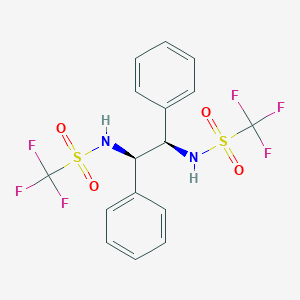
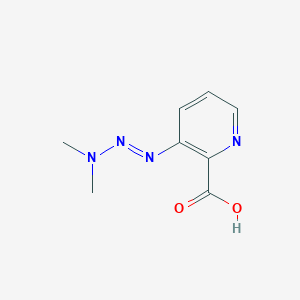
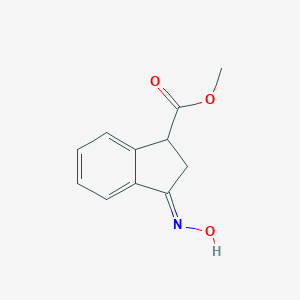
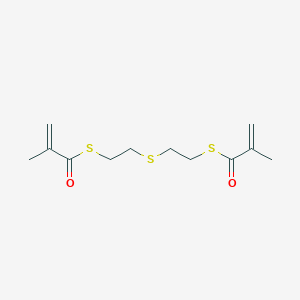
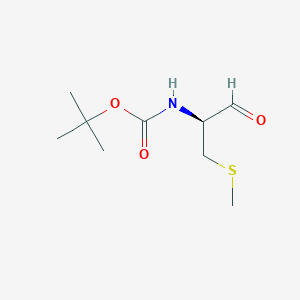
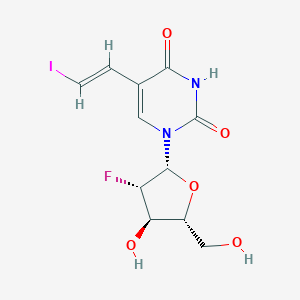
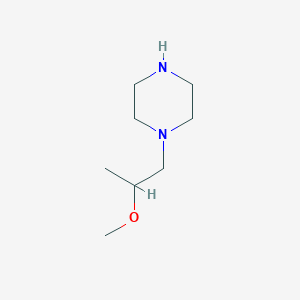
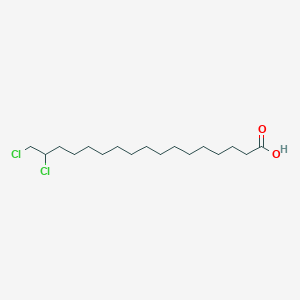
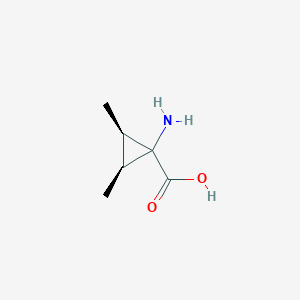
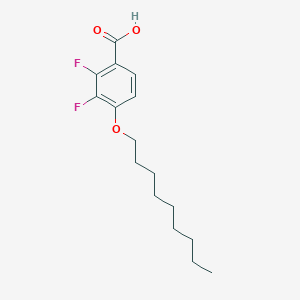
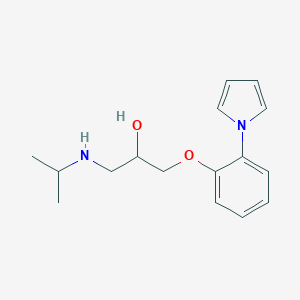
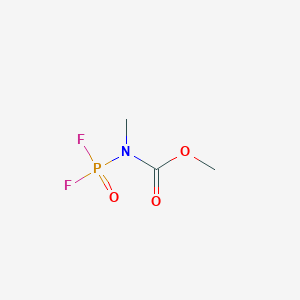
![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)
